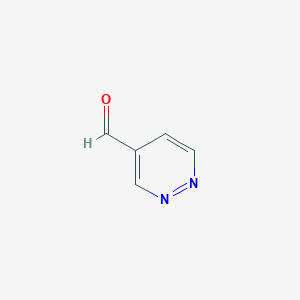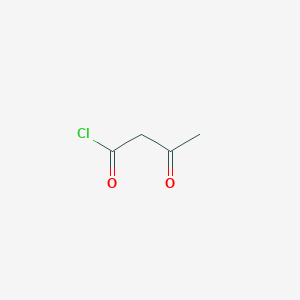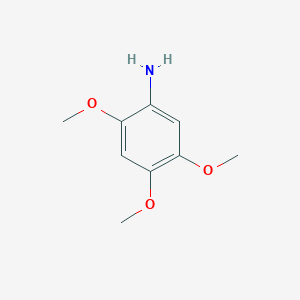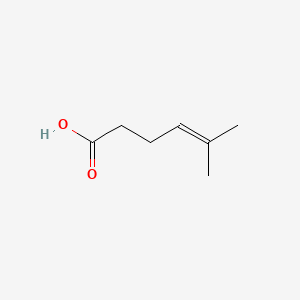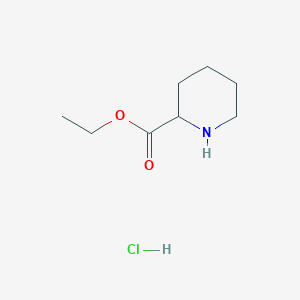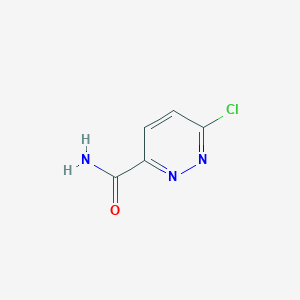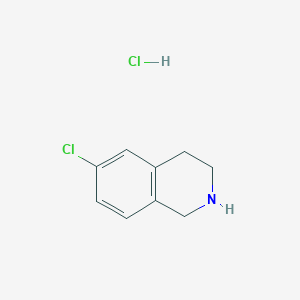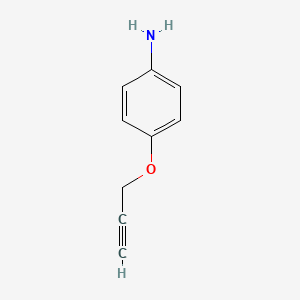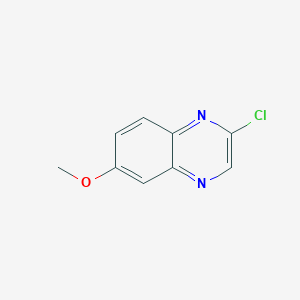
2-氯-6-甲氧基喹喔啉
描述
2-Chloro-6-methoxyquinoxaline (2C6MQ) is an organic compound that has been widely studied due to its potential applications in the fields of medicinal chemistry, biochemistry and pharmacology. This compound has been used in the synthesis of several drugs and has been found to possess a wide range of biochemical and physiological effects. In
科学研究应用
Chemical Synthesis
2-Chloro-6-methoxyquinoxaline serves as a key intermediate in the synthesis of various complex molecules. Its reactivity allows for the formation of compounds with potential pharmacological activities, such as antipsychotic drugs .
Fluorescent Probes
In analytical chemistry, derivatives of 2-Chloro-6-methoxyquinoxaline are used to synthesize fluorescent probes. These probes can be activated to emit fluorescence through specific reactions, aiding in the detection and quantification of biological and chemical substances .
Antimicrobial Activity
This compound is also explored for its potential antimicrobial properties. By modifying its molecular structure, researchers aim to develop new compounds with optimized antimicrobial activity, which is crucial in the fight against drug-resistant bacteria .
Pharmacology
Quinoxaline derivatives, including 2-Chloro-6-methoxyquinoxaline, have been studied for their versatile pharmacological effects. Some derivatives have shown potency against strains of leishmanial, indicating potential therapeutic applications .
Antimalarial Research
Some quinoline derivatives synthesized from 2-Chloro-6-methoxyquinoxaline have demonstrated potent antimalarial activity, offering a promising avenue for developing new antimalarial drugs .
属性
IUPAC Name |
2-chloro-6-methoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUWYCHACCYVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(N=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506878 | |
| Record name | 2-Chloro-6-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxyquinoxaline | |
CAS RN |
55687-11-1 | |
| Record name | 2-Chloro-6-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)
